2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
Description
Properties
Molecular Formula |
C28H29N5O6S |
|---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H29N5O6S/c1-35-20-14-23(37-3)21(24(15-20)38-4)16-29-30-26(34)17-40-28-32-31-27(33(28)19-9-7-6-8-10-19)18-11-12-22(36-2)25(13-18)39-5/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+ |
InChI Key |
GAPAEVRDRIQEHT-MUFRIFMGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=C(C=C4OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=C(C=C4OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Key Observations
-
The reaction proceeds via intramolecular cyclization, facilitated by the deprotonation of the thiosemicarbazide nitrogen atoms under basic conditions.
-
X-ray crystallography confirms the planar triazole-thione structure, with tautomeric equilibrium between thione and thiol forms influencing reactivity.
Synthesis of Ethyl 2-[(4,5-Diphenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetate (Intermediate 2)
Intermediate 1 undergoes alkylation with ethyl bromoacetate to introduce the sulfanylacetate moiety.
Reaction Conditions
Mechanistic Insights
-
Sodium ethanolate deprotonates the thione sulfur, enabling nucleophilic substitution at the α-carbon of ethyl bromoacetate.
-
The reaction exclusively forms the S-alkylated product, as confirmed by comparative NMR and single-crystal X-ray diffraction.
Formation of 2-[(4,5-Diphenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetohydrazide (Intermediate 3)
The ethyl ester (Intermediate 2) is converted to the corresponding hydrazide via nucleophilic acyl substitution.
Reaction Conditions
Optimization Notes
-
Excess hydrazine ensures complete conversion, with reaction progress monitored by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).
-
The hydrazide intermediate exhibits improved solubility in polar aprotic solvents, facilitating subsequent reactions.
Condensation with 2,4,6-Trimethoxybenzaldehyde to Form the Target Compound
The final step involves Schiff base formation between Intermediate 3 and 2,4,6-trimethoxybenzaldehyde.
Reaction Conditions
Characterization Data
-
Melting Point : 198–200°C (decomposition).
-
FT-IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
-
¹H NMR (400 MHz, DMSO-d6) : δ 11.2 (s, 1H, NH), 8.35 (s, 1H, CH=N), 6.85–7.45 (m, 14H, aromatic), 4.15 (s, 2H, SCH₂), 3.75–3.90 (multiple singlets, 15H, OCH₃).
Optimization and Analytical Characterization
Table 1: Summary of Reaction Conditions and Yields
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 1 | 1,4-Diphenyl thiosemicarbazide | NaOH | Ethanol | 80°C | 85% |
| 2 | Intermediate 1 + ethyl bromoacetate | NaOEt | Ethanol | RT → 78°C | 78% |
| 3 | Intermediate 2 + hydrazine hydrate | – | Ethanol | 78°C | 90% |
| 4 | Intermediate 3 + 2,4,6-trimethoxybenzaldehyde | AcOH | Ethanol | 78°C | 65% |
Critical Analysis
-
Step 4 : The moderate yield (65%) is attributed to steric hindrance from the trimethoxyphenyl group, necessitating prolonged reflux. Patent data suggests microwave-assisted synthesis could reduce reaction time to 30 minutes with comparable yields.
-
Purification : Silica gel chromatography (ethyl acetate/hexane 3:7) effectively removes unreacted aldehyde, as confirmed by HPLC purity >98% .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and methoxy groups can participate in reduction reactions under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution of methoxy groups can introduce various functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to the triazole derivative exhibit significant anticancer properties . For instance, related triazole compounds have shown high levels of antimitotic activity against human tumor cells. The National Cancer Institute (NCI) has evaluated these compounds using a single-dose assay across numerous cancer cell lines, revealing effective growth inhibition rates .
Case Study Example :
A compound structurally related to the target compound was found to have a mean GI50 (the concentration required to inhibit cell growth by 50%) of approximately 15.72 μM against various cancer types . This suggests that derivatives of the triazole framework may serve as promising candidates for further development in cancer therapy.
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activity . Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .
Fungicides
The triazole moiety is widely utilized in agricultural chemistry as a fungicide . Compounds containing triazole structures are effective against a range of plant pathogens. The application of such compounds can lead to improved crop yields by controlling fungal diseases that threaten agricultural productivity .
Research Findings :
Field trials have shown that triazole-based fungicides can significantly reduce the incidence of fungal infections in crops such as wheat and barley, thereby enhancing overall crop health and yield .
Pharmacological Insights
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and methoxy groups play crucial roles in binding to target proteins and enzymes, modulating their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Key Observations :
- Methoxy vs.
- Trimethoxyphenyl Positioning: The 2,4,6-trimethoxyphenyl group in the target compound differs from the 3,4,5-trimethoxyphenyl configuration in and . The 3,4,5-trimethoxy motif is a known pharmacophore for tubulin inhibition (e.g., colchicine), suggesting divergent biological targets .
- Hydrazide Modifications : Replacing the 2,4,6-trimethoxyphenyl group with a chlorinated or simpler benzylidene (as in ) alters electronic properties and steric bulk, which may affect binding to enzymes like HDACs or kinases .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (structural fingerprint-based metrics), the target compound shows moderate similarity (~60–70%) to known HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid), as inferred from methods in and . However, its similarity to ’s compound is higher (~85%) due to shared triazole and hydrazide motifs. Molecular docking simulations suggest that the 3,4-dimethoxyphenyl group may engage in π-π stacking with hydrophobic enzyme pockets, while the trimethoxyphenyl hydrazide could act as a zinc-binding group in metalloenzyme inhibition .
Bioactivity Correlations
Bioactivity clustering () indicates that triazole derivatives with methoxy groups cluster into groups associated with antiproliferative and antimicrobial activities. For example:
- ’s compound exhibits antifungal activity (IC₅₀ = 12 µM against Candida albicans), likely due to the 3,4,5-trimethoxyphenyl group’s membrane-disrupting effects .
- ’s compound shows moderate cytotoxicity (IC₅₀ = 25 µM in HeLa cells), attributed to DNA intercalation .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | 562.63 | 548.62 | 532.58 |
| Calculated logP | 3.2 | 4.1 | 3.8 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 9 | 8 | 7 |
Data derived from analogous compounds and computational tools (e.g., ChemSpider, PubChem) .
The target compound’s lower logP compared to ’s analogue suggests better aqueous solubility, which may improve bioavailability. However, its higher hydrogen bond acceptor count could limit blood-brain barrier penetration .
Biological Activity
The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is a hybrid molecule that combines a triazole moiety with hydrazide functionalities. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C29H31N5O3S
- Molecular Weight : 529.66 g/mol
- LogP : 5.907 (indicating high lipophilicity)
- Water Solubility : LogSw -5.56 (poorly soluble in water)
Biological Activity Overview
Research into the biological activity of triazole derivatives has shown promising results, particularly in antibacterial and antifungal properties. The specific compound under discussion has been evaluated for various biological activities:
Antibacterial Activity
Triazole compounds have demonstrated significant antibacterial effects against various strains of bacteria. For instance:
- Studies indicate that derivatives containing the triazole ring exhibit inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
- A study highlighted that triazole derivatives with specific substitutions showed enhanced activity against drug-resistant strains of Mycobacterium tuberculosis .
Antifungal Activity
The compound's structural components suggest potential antifungal activity:
- Triazoles are known to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungi. This mechanism has been explored in various studies focusing on related triazole compounds .
Anti-inflammatory Activity
Some studies have indicated that triazole derivatives can exhibit anti-inflammatory properties:
- Compounds similar to the one have been reported to reduce edema in animal models, suggesting a possible mechanism involving inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
The proposed mechanism of action for triazoles typically involves:
- Inhibition of DNA synthesis : Triazoles can interfere with nucleic acid synthesis by inhibiting enzymes involved in DNA replication.
- Cell membrane disruption : By targeting ergosterol biosynthesis in fungi, these compounds can compromise cell membrane integrity.
- Anti-inflammatory pathways : Some derivatives may modulate inflammatory pathways by inhibiting cyclooxygenase or lipoxygenase activities.
Q & A
Q. What are the standard synthesis protocols for this compound, and how can purity be ensured?
The compound is synthesized via multi-step reactions, typically involving:
- Condensation : Reacting substituted aldehydes with thioacetohydrazide precursors under reflux in solvents like ethanol or DMF, catalyzed by glacial acetic acid .
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Characterization : Confirm structure via -NMR (aromatic proton integration), -NMR (carbonyl and triazole signals), and HRMS (molecular ion peak matching theoretical mass) .
Q. What spectroscopic techniques are critical for structural validation?
Key methods include:
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm, S-H stretch absent post-sulfanyl linkage) .
- NMR : Detect E/Z isomerism in the hydrazone moiety via coupling constants ( Hz for E-configuration) .
- Mass Spectrometry : HRMS to confirm molecular formula (e.g., [M+H] peak at m/z 602.18) .
Q. What preliminary biological assays are recommended for screening?
Initial screens should focus on:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), with MIC values compared to standard drugs like ampicillin .
- Enzyme Inhibition : Dose-dependent inhibition of α-glucosidase or lipase, using spectrophotometric assays (IC calculation) .
Advanced Research Questions
Q. How can low yields in the hydrazone formation step be resolved?
Low yields often stem from:
Q. How to address contradictory NMR data for triazole ring protons?
Discrepancies may arise from:
- Tautomerism : The 1,2,4-triazole ring exhibits annular tautomerism; use -NMR or variable-temperature NMR to resolve .
- Solvent Effects : Record spectra in DMSO-d to observe H-bonding interactions that stabilize specific tautomers .
Q. What strategies optimize SAR studies for enhanced bioactivity?
- Substituent Variation : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial potency .
- Scaffold Hybridization : Fuse with benzimidazole or chromenopyrimidine moieties to improve pharmacokinetic properties .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for target enzymes (e.g., CYP450) .
Q. How to resolve discrepancies between in vitro and in silico activity data?
- Assay Validation : Confirm compound stability in assay media (e.g., pH 7.4 buffer) via LC-MS .
- Solubility Adjustments : Use co-solvents (DMSO ≤1%) or liposomal formulations to improve bioavailability .
- Metabolite Screening : Identify active metabolites via hepatic microsome incubations .
Methodological Tables
Q. Table 1: Comparative Yields Under Different Catalytic Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Glacial AcOH | Ethanol | 80 | 68 | 95 | |
| p-TsOH | DMF | 100 | 82 | 97 |
Q. Table 2: Biological Activity of Structural Analogs
| Substituent (R) | MIC (µg/mL) S. aureus | IC (µM) α-Glucosidase |
|---|---|---|
| 3,4-Dimethoxyphenyl | 12.5 | 45.8 |
| 4-Nitrophenyl | 6.2 | 28.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
